molecular formula C19H15N3O4S2 B3556814 ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B3556814
M. Wt: 413.5 g/mol
InChI Key: HCFLQXIHBCMLHY-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under specific conditions . Industrial production methods often employ similar synthetic strategies but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. The benzoxazole moiety is known to inhibit enzymes and proteins involved in microbial growth and cancer cell proliferation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, it induces apoptosis and inhibits cell division by targeting specific signaling pathways .

Comparison with Similar Compounds

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other benzoxazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of benzoxazole and benzothiazole moieties in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-2-25-17(24)11-7-8-13-15(9-11)28-18(20-13)22-16(23)10-27-19-21-12-5-3-4-6-14(12)26-19/h3-9H,2,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLQXIHBCMLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Reactant of Route 6
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

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